molecular formula C10H12FN B2645096 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 954260-80-1

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2645096
CAS RN: 954260-80-1
M. Wt: 165.211
InChI Key: YALAGFGALCWJBV-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is 1S/C10H12FN/c1-7-5-8-3-2-4-12-10 (8)9 (11)6-7/h5-6,12H,2-4H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a predicted melting point of 52.09° C, a predicted boiling point of 256.4° C at 760 mmHg, and a predicted density of 1.1 g/mL . The predicted refractive index is n 20D 1.52 .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

Novel approaches to the functionalization of polyfluorinated quinolines, including 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, are being researched. These methods include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluorinated quinolines, including 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, exhibit remarkable biological activity. They are known to enhance the biological activity of fluorinated compounds and provide unique properties .

Pharmaceutical Applications

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals . 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline, being a fluorinated quinoline, could potentially be used in the synthesis of pharmaceuticals .

Domino Reactions

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline can be synthesized using domino reactions. These reactions are highly effective strategies for the synthesis of bioactive natural products and pharmaceutical agents .

Fungicidal Activity

1,2,3,4-Tetrahydroquinoline is used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which display fungicidal activity . As a fluorinated derivative, 8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline could potentially enhance this activity.

Safety and Hazards

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and specific actions to take in case of accidental ingestion, skin contact, or eye contact .

properties

IUPAC Name

8-fluoro-6-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALAGFGALCWJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline

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